molecular formula C12H20N2O4 B329823 2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid

2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B329823
M. Wt: 256.3 g/mol
InChI Key: BUEGOBZNNRGGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H20N2O4 It is a derivative of cyclohexanecarboxylic acid, featuring a morpholine ring attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with morpholine in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound, lacking the morpholine ring.

    Morpholine: A simple heterocyclic amine with a similar ring structure.

    N-Morpholinylcarboxamides: Compounds with similar functional groups but different core structures.

Uniqueness

2-(Morpholin-4-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring and the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.3 g/mol

IUPAC Name

2-(morpholin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20N2O4/c15-11(13-14-5-7-18-8-6-14)9-3-1-2-4-10(9)12(16)17/h9-10H,1-8H2,(H,13,15)(H,16,17)

InChI Key

BUEGOBZNNRGGOC-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)NN2CCOCC2)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NN2CCOCC2)C(=O)O

Origin of Product

United States

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